
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil
概要
説明
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is a derivative and impurity of Donepezil, a highly specific reversible acetylcholinesterase inhibitor used to treat moderate to severe Alzheimer’s disease. The molecular formula of this compound is C22H31NO5, and it has a molecular weight of 389.48 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil typically involves the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. One common method for this deprotection is using oxalyl chloride in methanol under room temperature conditions for 1-4 hours, yielding up to 90% . Another method involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via an addition/elimination mechanism .
Industrial Production Methods
Industrial production of this compound can be scaled up to kilogram or metric ton levels under cGMP conditions. The production process involves maintaining cleanroom standards from Class 100 to Class 100,000.
化学反応の分析
Types of Reactions
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the N-Boc group using reagents like oxalyl chloride or 3-methoxypropylamine
Substitution Reactions: Involving nucleophilic substitution at the piperidine ring.
Common Reagents and Conditions
Oxalyl Chloride in Methanol: Used for mild deprotection of the N-Boc group.
3-Methoxypropylamine: Used for deprotection via an addition/elimination mechanism.
Major Products Formed
The major product formed from the deprotection of this compound is Donepezil itself, which is an active pharmaceutical ingredient used in the treatment of Alzheimer’s disease.
科学的研究の応用
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is primarily used in the field of neurology research. It serves as a reference standard for the study of acetylcholinesterase inhibitors and their role in treating neurological disorders such as Alzheimer’s disease . Additionally, it is used in the development and testing of new drugs targeting acetylcholine receptors and neurotransmission pathways .
作用機序
The mechanism of action of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil involves its role as an impurity and intermediate in the synthesis of Donepezil. Donepezil itself works by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, Donepezil increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function in patients with Alzheimer’s disease.
類似化合物との比較
Similar Compounds
Donepezil: The parent compound, a highly specific reversible acetylcholinesterase inhibitor used to treat Alzheimer’s disease.
N-Boc Protected Heteroarenes: Compounds with similar N-Boc protection that undergo deprotection reactions.
Uniqueness
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is unique due to its specific role as an impurity and intermediate in the synthesis of Donepezil. Its deprotection reactions and the conditions required for these reactions are also distinct, making it a valuable compound for research and industrial applications .
生物活性
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is a derivative of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. This article explores the biological activity of this compound, including its mechanism of action, efficacy, and potential therapeutic applications.
Overview of Donepezil and Its Derivatives
Donepezil is primarily utilized for managing symptoms of Alzheimer's disease by inhibiting the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. The modification of its structure leads to various derivatives that may enhance its pharmacological properties. This compound represents one such modification aimed at improving bioavailability and reducing side effects.
The biological activity of this compound is largely attributed to its interaction with the active site of AChE. The compound's structural modifications enhance its binding affinity and selectivity towards AChE compared to other cholinesterases, such as butyrylcholinesterase (BuChE).
Key Interactions:
- Hydrogen Bonding : The carbonyl group in the indanone part forms hydrogen bonds with residues in the active site, enhancing stability and interaction.
- Hydrophobic Interactions : The modifications increase hydrophobic interactions with the enzyme, improving inhibition potency.
Efficacy and Research Findings
Recent studies have demonstrated that this compound exhibits significant AChE inhibitory activity. Below is a summary of findings from various studies:
Study | Compound | IC50 (nM) | Target | Additional Activities |
---|---|---|---|---|
Azzouz et al. (2018) | Compound 4 | 0.36 | Human AChE | - |
Lan et al. (2021) | Compound 5 | 0.8 (human AChE) 1.9 (electric eel AChE) | AChE | Aβ aggregation inhibition (53.7%) |
Sağlık et al. (2016) | Compounds 27-30 | 78-320 (nontoxic) | AChE | Prominent inhibition (89.14-90.31%) |
These findings indicate that modifications to the Donepezil structure can lead to enhanced inhibitory effects on AChE, which is crucial for developing more effective treatments for Alzheimer's disease.
Case Studies and Clinical Implications
Clinical studies have shown that derivatives of Donepezil, including this compound, can improve cognitive function in patients with Alzheimer's disease. For instance, a meta-analysis involving multiple trials indicated that patients treated with Donepezil experienced statistically significant improvements in cognitive scores compared to placebo groups over various durations (12 to 52 weeks) .
Notable Observations:
- Patients exhibited improvements in daily living activities and overall behavioral symptoms.
- Side effects were reported but were generally manageable, suggesting a favorable safety profile.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying N-Desbenzyl N-tert-butyloxycarbonyl Donepezil in Donepezil formulations?
- Methodology : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are primary methods. Calibration curves using certified reference standards (e.g., CAS 948550-60-5) enable precise quantification. Method validation should include specificity, linearity, and limit of detection (LOD) studies .
- Data Interpretation : Peak retention times and mass-to-charge ratios (LC-MS) differentiate this impurity from Donepezil and other derivatives. Batch-specific impurity profiles should comply with ICH Q3A/B guidelines for pharmaceutical impurities .
Q. How is this compound synthesized during Donepezil production?
- Synthetic Pathway : The compound arises as an intermediate during Donepezil synthesis, where the tert-butyloxycarbonyl (Boc) group is introduced as a protective moiety. For example, Boc-protected piperidine derivatives are common precursors in multi-step syntheses .
- Optimization : Reaction conditions (e.g., temperature, catalyst concentration) are adjusted to minimize residual impurities. Process analytical technology (PAT) monitors intermediate formation in real time .
Advanced Research Questions
Q. What experimental approaches are used to assess the stability of this compound under varying storage conditions?
- Stress Testing : Accelerated stability studies expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Degradation products are analyzed via HPLC-UV/LC-MS to identify decomposition pathways (e.g., hydrolysis of the Boc group) .
- Kinetic Modeling : Data from forced degradation studies are modeled to predict shelf-life and storage recommendations. Activation energy (Ea) calculations guide packaging choices (e.g., desiccants for moisture-sensitive impurities) .
Q. How does the presence of this compound impact the pharmacokinetic (PK) profile of Donepezil in preclinical models?
- Preclinical Studies : Co-administration studies in rodents evaluate absorption, distribution, and metabolism. Plasma concentration-time curves for Donepezil and its impurity are compared using non-compartmental analysis (NCA).
- Findings : Preliminary data suggest no significant PK interaction, but in vitro cytochrome P450 inhibition assays are recommended to rule out metabolic interference .
Q. What mechanistic insights explain the role of this compound in Donepezil’s acetylcholinesterase (AChE) inhibition efficacy?
- Enzymatic Assays : Competitive binding assays (e.g., Ellman’s method) compare the AChE inhibition potency of Donepezil and its impurity. Structural analysis (molecular docking) identifies steric hindrance caused by the Boc group, reducing binding affinity .
- In Vivo Correlation : Behavioral tests in Alzheimer’s disease models (e.g., Morris water maze) show no cognitive improvement when the impurity is administered alone, confirming its pharmacological inertness .
Q. How can synthetic routes be optimized to minimize this compound formation?
- Process Chemistry : Boc deprotection steps are refined using milder acids (e.g., trifluoroacetic acid instead of HCl) to prevent incomplete removal. Green chemistry principles (e.g., solvent recycling) reduce waste and improve yield .
- Quality-by-Design (QbD) : Design of experiments (DoE) identifies critical process parameters (CPPs) affecting impurity levels. Control strategies are implemented for scalable manufacturing .
Q. Contradictions and Knowledge Gaps
- Analytical Sensitivity : While HPLC-UV is widely used, ultra-high-performance LC (UHPLC) with tandem MS detection may improve sensitivity for trace-level quantification, but standardized protocols are lacking .
- Toxicological Data : Limited studies address the long-term toxicity of this impurity. Regulatory agencies recommend genotoxicity assays (Ames test, micronucleus assay) for safety profiling .
特性
IUPAC Name |
tert-butyl 4-[(5,6-dimethoxy-3-oxo-1,2-dihydroinden-2-yl)methyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5/c1-22(2,3)28-21(25)23-8-6-14(7-9-23)10-16-11-15-12-18(26-4)19(27-5)13-17(15)20(16)24/h12-14,16H,6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHKMJKBJYEQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CC3=CC(=C(C=C3C2=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669936 | |
Record name | tert-Butyl 4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948550-60-5 | |
Record name | tert-Butyl 4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。